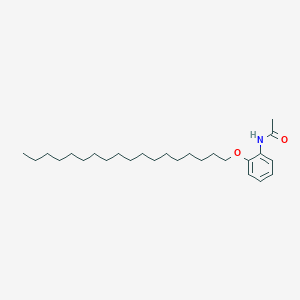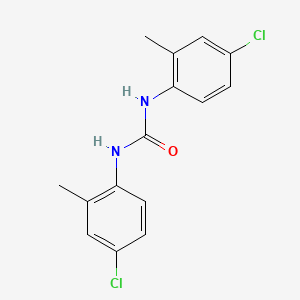
Dioctadecylbis(3-phenylpropyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioctadecylbis(3-phenylpropyl)silane is a silane compound with the molecular formula C54H96Si and a molecular weight of 773.43 g/mol . This compound is characterized by its long alkyl chains and phenylpropyl groups attached to a silicon atom, making it a unique organosilicon compound. It is primarily used in various industrial and scientific applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Dioctadecylbis(3-phenylpropyl)silane typically involves the reaction of octadecylsilane with 3-phenylpropyl chloride in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane. The general reaction scheme is as follows:
Octadecylsilane+3-phenylpropyl chloride→this compound+HCl
Industrial production methods often involve continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Dioctadecylbis(3-phenylpropyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silanol groups.
Reduction: Reduction reactions typically involve the use of hydride donors such as lithium aluminum hydride (LiAlH4).
Substitution: The phenylpropyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like LiAlH4. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Dioctadecylbis(3-phenylpropyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a coupling agent in the synthesis of complex organic molecules.
Biology: The compound is employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: This compound is used in the production of advanced materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of Dioctadecylbis(3-phenylpropyl)silane involves its ability to form strong covalent bonds with various substrates. The silicon atom in the compound can form siloxane bonds with hydroxyl groups on surfaces, leading to enhanced adhesion and stability. This property is particularly useful in the development of coatings and adhesives .
Comparison with Similar Compounds
Dioctadecylbis(3-phenylpropyl)silane is unique due to its long alkyl chains and phenylpropyl groups. Similar compounds include:
Dioctadecylsilane: Lacks the phenylpropyl groups, resulting in different chemical properties.
Bis(3-phenylpropyl)silane: Contains shorter alkyl chains, affecting its stability and reactivity.
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent, but lacks the long alkyl chains present in this compound.
These comparisons highlight the unique structural features and applications of this compound.
Properties
Molecular Formula |
C54H96Si |
|---|---|
Molecular Weight |
773.4 g/mol |
IUPAC Name |
dioctadecyl-bis(3-phenylpropyl)silane |
InChI |
InChI=1S/C54H96Si/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-39-49-55(51-41-47-53-43-35-33-36-44-53,52-42-48-54-45-37-34-38-46-54)50-40-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-38,43-46H,3-32,39-42,47-52H2,1-2H3 |
InChI Key |
LNSLPWFNJURFIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Si](CCCCCCCCCCCCCCCCCC)(CCCC1=CC=CC=C1)CCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 6-oxospiro[2.4]heptane-5-carboxylate](/img/structure/B11952391.png)

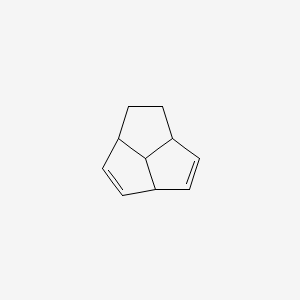
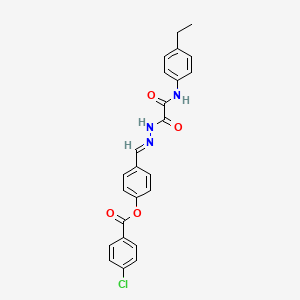
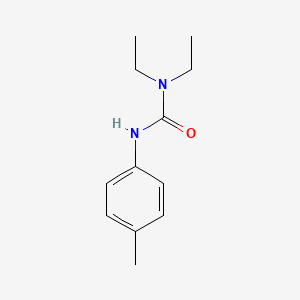
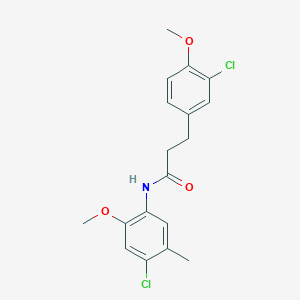
![N-[2-chloro-5-(trifluoromethyl)phenyl]octanamide](/img/structure/B11952422.png)
